Emma W Micalizzi,
Ashkan Golshani,
Myron L Smith
PMID: 34454571
DOI:
10.1186/s13104-021-05752-z
Abstract
We previously identified propionic acid as a microbially-produced volatile organic compound with fungicidal activity against several pathogenic fungi. The purpose of this work is to better understand how propionic acid affects fungi by examining some of the effects of this compound on the yeast cell.
We show that propionic acid causes a dramatic increase in the uptake of lucifer yellow in yeast cells, which is consistent with enhanced endocytosis. Additionally, using a propidium iodide assay, we show that propionic acid treatment causes a significant increase in the proportion of yeast cells in G
and a significant decrease in the proportion of cells in G
, suggesting that propionic acid causes a cell cycle arrest in yeast. Finally, we show that the reduction of MTT is attenuated in yeast cells treated with propionic acid, indicating that propionic acid disrupts cellular respiration. Understanding the effects of propionic acid on the yeast cell may aid in assessing the broader utility of this compound.
Yuexi Chen,
Xuemeng Zhang,
Yinguang Chen
PMID: 34303105
DOI:
10.1016/j.biortech.2021.125569
Abstract
Nowadays, increasing attention has been drawn to biological valorization of organic wastes. Wherein, propionic acid-rich fermentation (PARF) has become a focal point of research. The objective of this review is to make a thorough investigation on the potential of PARF production and give future outlook. By discussing the key factors affecting PARF including substrate types, pH, temperature, retention time, etc., and various improving methods to enhance PARF including different pretreatments, inoculation optimization and immobilization, a comprehensive summary on how to achieve PARF from organic waste is presented. Then, current application of PARF liquid is concluded, which is found to play an essential role in the efficient denitrification and phosphorus removal of wastewater and preparation of microbial lipids. Finally, the environmental performance of PARF production is reviewed through life cycle assessment studies, and environmentally sensitive sectors are summarized for process optimization, providing a reference for waste management in low carbon scenarios.
Imran Ansari,
Prabhjeet Singh,
Anupama Mittal,
Ram I Mahato,
Deepak Chitkara
PMID: 34218051
DOI:
10.1016/j.biomaterials.2021.120953
Abstract
Designing grafted biodegradable polymers with tailored multi-functional properties is one of the most researched fields with extensive biomedical applications. Among many biodegradable polymers, polycarbonates have gained much attention due to their ease of synthesis, high drug loading, and excellent biocompatibility profiles. Among various monomers, 2,2-bis(hydroxymethyl) propionic acid (bis-MPA) derived cyclic carbonate monomers have been extensively explored in terms of their synthesis as well as their polymerization. Since the late 90s, significant advancements have been made in the design of bis-MPA derived cyclic carbonate monomers as well as in their reaction schemes. Currently, bis-MPA derived polycarbonates have taken a form of an entire platform with a multitude of applications, the latest being in the field of nanotechnology, targeted drug, and nucleic acid delivery. The present review outlines an up to date developments that have taken place in the last two decades in the design, synthesis, and biomedical applications of bis-MPA derived cyclic carbonates and their (co)polymers.
Yiwen Cao,
Shenjie Zhu,
Lin Zhang,
Qun Cui,
Haiyan Wang
PMID: 34124731
DOI:
10.1039/d1ay00742d
Abstract
Aiming at the difficulty in qualitative and quantitative analysis of trace compositions in food preservative propionic acid, the trace compositions and the key components influencing the total aldehyde content in propionic acid were analyzed by gas chromatography-mass spectrometry (GC-MS), high performance liquid chromatography (HPLC) and gas chromatography (GC) in this paper. The results show that the food preservative propionic acid contains 18 trace compositions. The main compositions affecting the total aldehyde content in propionic acid are acetaldehyde, propionaldehyde, 1-cyclopropyl-1-propanone and 2-methyl-2-pentenal, which account for ∼90% of the total aldehyde content in propionic acid. The total aldehyde content in propionic acid can be quickly determined by iodometric titration. However, the impurity compositions, solution oxygen content and pH value of propionic acid may affect the stability of NaHSO3, which lead to a higher titration value of the aldehyde content. The total aldehyde contents in propionic acid determined by GC (148.535-337.890 mg L-1) and HPLC (157.730-335.780 mg L-1) are close and reliable with a relative deviation of 0.31-3.00%. The volatile low-carbon aldehydes and ketones including formaldehyde, acetaldehyde and acetone have a weak response and a high detection limit in GC. The derivation conditions of all aldehydes and ketones in propionic acid should affect the determination results of HPLC. It provides the basic data for quality improvement and ultra-deep purification of food-grade propionic acid.
Chau Ha Pham,
Joo-Eun Lee,
Jinha Yu,
Sung Hoon Lee,
Kyung-Rok Yu,
Jaewoo Hong,
Namki Cho,
Seil Kim,
Dukjin Kang,
Soojin Lee,
Hee Min Yoo
PMID: 34443546
DOI:
10.3390/molecules26164951
Abstract
Recent studies found that short-chain fatty acids (SCFAs), which are produced through bacterial fermentation in the gastrointestinal tract, have oncoprotective effects against cervical cancer. The most common SCFAs that are well known include acetic acid, butyric acid, and propionic acid, among which propionic acid (PA) has been reported to induce apoptosis in HeLa cells. However, the mechanism in which SCFAs suppress HeLa cell viability remain poorly understood. Our study aims to provide a more detailed look into the mechanism of PA in HeLa cells. Flow cytometry analysis revealed that PA induces reactive oxygen species (ROS), leading to the dysfunction of the mitochondrial membrane. Moreover, PA inhibits NF-κB and AKT/mTOR signaling pathways and induces LC3B protein levels, resulting in autophagy. PA also increased the sub-G1 cell population that is characteristic of cell death. Therefore, the results of this study propose that PA inhibits HeLa cell viability through a mechanism mediated by the induction of autophagy. The study also suggests a new approach for cervical cancer therapeutics.
Gail K Adler,
Ezra S Hornik,
Gillian Murray,
Shreya Bhandari,
Yogesh Yadav,
Mahyar Heydarpour,
Rita Basu,
Rajesh Garg,
Amir Tirosh
PMID: 34312159
DOI:
10.1136/bmjdrc-2021-002336
Abstract
Propionic acid (PA) is a common food preservative generally recognized as safe by the US Food and Drug Administration; however, exogenous PA has effects on glucose metabolism that are not fully understood. Our preclinical studies demonstrated exogenous PA increases glucagon, norepinephrine, and endogenous glucose production (EGP).
We performed a randomized, placebo-controlled, crossover study in 28 healthy men and women to determine the effect of PA (1500 mg calcium propionate) on these factors. Subjects had two study visits, each preceded by a 1 week, PA-free diet. During each visit, glucose, insulin, glucagon, norepinephrine, epinephrine, and EGP were assessed for 2 hours after oral administration of PA/placebo under resting conditions (protocol 1) and during either a euglycemic (~85-90 mg/dL) or hypoglycemic (~65-70 mg/dL) hyperinsulinemic clamp (protocol 2).
PA, as compared with placebo, significantly increased: (1) glucagon and norepinephrine during protocol 1; (2) glucagon, norepinephrine, and epinephrine under euglycemic conditions in protocol 2; and (3) norepinephrine, epinephrine, and EGP under hypoglycemic conditions in protocol 2.
Oral consumption of PA leads to inappropriate activation of the insulin counterregulatory hormonal network. This inappropriate stimulation highlights PA as a potential metabolic disruptor.
Kamil Piwowarek,
Edyta Lipińska,
Elżbieta Hać-Szymańczuk,
Anna Maria Kot,
Marek Kieliszek,
Sylwia Bonin
PMID: 34209563
DOI:
10.3390/molecules26133965
Abstract
Propionic acid bacteria are the source of many metabolites, e.g., propionic acid and trehalose. Compared to microbiological synthesis, the production of these metabolites by petrochemical means or enzymatic conversion is more profitable. The components of microbiological media account for a large part of the costs associated with propionic fermentation, due to the high nutritional requirements of
. This problem can be overcome by formulating a medium based on the by-products of technological processes, which can act as nutritional sources and at the same time replace expensive laboratory preparations (e.g., peptone and yeast extract). The metabolic activity of
was investigated in two different breeding environments: in a medium containing peptone, yeast extract, and biotin, and in a waste-based medium consisting of only apple pomace and potato wastewater. The highest production of propionic acid amounting to 14.54 g/L was obtained in the medium containing apple pomace and pure laboratory supplements with a yield of 0.44 g/g. Importantly, the acid production parameters in the waste medium reached almost the same level (12.71 g/L, 0.42 g/g) as the medium containing pure supplements. Acetic acid synthesis was more efficient in the waste medium; it was also characterized by a higher level of accumulated trehalose (59.8 mg/g d.s.). Thus, the obtained results show that
bacteria exhibited relatively high metabolic activity in an environment with apple pomace used as a carbon source and potato wastewater used as a nitrogen source. This method of propioniate production could be cheaper and more sustainable than the chemical manner.
Lingshuang Yang,
Xinqiang Xie,
Ying Li,
Lei Wu,
Congcong Fan,
Tingting Liang,
Yu Xi,
Shuanghong Yang,
Haixin Li,
Jumei Zhang,
Yu Ding,
Liang Xue,
Moutong Chen,
Juan Wang,
Qingping Wu
PMID: 34207558
DOI:
10.3390/nu13061982
Abstract
Hypercholesterolemia can cause many diseases, but it can effectively regulated by
. This study aimed to evaluate the cholesterol-lowering mechanism of
strain 132 and
strain 201. These results showed that both the strains decreased serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), liver TC and TG and increased fecal TC, TG and total bile acid (TBA) levels. Additionally, both strains also reduced glutamic-pyruvic transaminase (ALT), glutamic oxaloacetic transaminase (AST) and levels of tissue inflammation levels to improve the lipid profile, and they reduced fat accumulation partially by alleviating inflammatory responses. Furthermore, both strains regulated the expression of the
,
,
and
gene to promote cholesterol metabolism and reduce TG accumulation. Interventions with both strains also altered the gut microbiota, and decreasing the abundance of Veillonellaceae, Erysipelotrichaceae and
. Furthermore, fecal acetic acid and propionic acid were increased by this intervention. Overall, the results suggested that
strain 132 and
strain 201 can alleviate hypercholesterolemia in rats and might be applied as a new type of hypercholesterolemia agent in functional foods.
Ehab M Ammar,
George P Philippidis
PMID: 34410439
DOI:
10.1007/s00253-021-11499-1
Abstract
Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes. Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid, but it is not yet competitive with chemical production. To improve the economic feasibility and sustainability of bio-propionic acid, fermentation performance in terms of concentration, yield, and productivity must be improved and the cost of raw materials must be reduced. These goals require robust microbial producers and inexpensive renewable feedstocks, so the present review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources. Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering. A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid. KEY POINTS: • Fermentative propionic acid production emerges as competitor to chemical synthesis. • Various bacteria synthesize propionic acid, but propionibacteria are the best producers. • Biomass substrates hold promise to reduce propionic acid fermentation cost.
Zoltán Garda,
Tamara Kócs,
István Bányai,
José A Martins,
Ferenc Krisztián Kálmán,
Imre Tóth,
Carlos F G C Geraldes,
Gyula Tircsó
PMID: 34443543
DOI:
10.3390/molecules26164956
Abstract
The thermodynamic, kinetic, and structural properties of Ln
complexes with the bifunctional DO3A-ACE
ligand and its amide derivative DO3A-BACE
(modelling the case where DO3A-ACE
ligand binds to vector molecules) have been studied in order to confirm the usefulness of the corresponding Gd
complexes as relaxation labels of targeted MRI contrast agents. The stability constants of the Mg
and Ca
complexes of DO3A-ACE
and DO3A-BACE
complexes are lower than for DOTA
and DO3A
, while the Zn
and Cu
complexes have similar and higher stability than for DOTA
and DO3A
complexes. The stability constants of the Ln(DO3A-BACE)
complexes increase from Ce
to Gd
but remain practically constant for the late Ln
ions (represented by Yb
). The stability constants of the Ln(DO3A-ACE)
and Ln(DO3A-BACE)
complexes are several orders of magnitude lower than those of the corresponding DOTA
and DO3A
complexes. The formation rate of Eu(DO3A-ACE)
is one order of magnitude slower than for Eu(DOTA)
, due to the presence of the protonated amine group, which destabilizes the protonated intermediate complex. This protonated group causes the Ln(DO3A-ACE)
complexes to dissociate several orders of magnitude faster than Ln(DOTA)
and its absence in the Ln(DO3A-BACE)
complexes results in inertness similar to Ln(DOTA)
(as judged by the rate constants of acid assisted dissociation). The
H NMR spectra of the diamagnetic Y(DO3A-ACE)
and Y(DO3A-BACE)
reflect the slow dynamics at low temperatures of the intramolecular isomerization process between the SA pair of enantiomers, R-
(
) and S-
(
). The conformation of the C
-substituted pendant arm is different in the two complexes, where the bulky substituent is further away from the macrocyclic ring in Y(DO3A-BACE)
than the amino group in Y(DO3A-ACE)
to minimize steric hindrance. The temperature dependence of the spectra reflects slower ring motions than pendant arms rearrangements in both complexes. Although losing some thermodynamic stability relative to Gd(DOTA)
, Gd(DO3A-BACE)
is still quite inert, indicating the usefulness of the bifunctional DO3A-ACE
in the design of GBCAs and Ln
-based tags for protein structural NMR analysis.